molecular formula C7H7N3O B13013408 5-(5-Methyl-1H-pyrazol-3-yl)oxazole

5-(5-Methyl-1H-pyrazol-3-yl)oxazole

Cat. No.: B13013408
M. Wt: 149.15 g/mol
InChI Key: WOLKGKATYHMPFE-UHFFFAOYSA-N
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Description

5-(5-Methyl-1H-pyrazol-3-yl)oxazole is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are of significant interest in organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and oxygen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1H-pyrazol-3-yl)oxazole typically involves the formation of the pyrazole and oxazole rings through cyclization reactions. One common method is the cyclocondensation of hydrazine derivatives with acetylenic ketones to form the pyrazole ring, followed by the formation of the oxazole ring through a subsequent cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization processes efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1H-pyrazol-3-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(5-Methyl-1H-pyrazol-3-yl)oxazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1H-pyrazol-3-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-1H-pyrazol-3-yl)isoxazole
  • 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole
  • 1-Methyl-3-(5-methyl-1H-pyrazol-3-yl)oxazole

Uniqueness

5-(5-Methyl-1H-pyrazol-3-yl)oxazole is unique due to its specific substitution pattern and the presence of both pyrazole and oxazole rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-3-yl)-1,3-oxazole

InChI

InChI=1S/C7H7N3O/c1-5-2-6(10-9-5)7-3-8-4-11-7/h2-4H,1H3,(H,9,10)

InChI Key

WOLKGKATYHMPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CN=CO2

Origin of Product

United States

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